molecular formula C18H17ClN4O2 B5417940 N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B5417940
M. Wt: 356.8 g/mol
InChI Key: SBZORPAAWJTKFS-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group consisting of two amine residues connected by a carbonyl (C=O) functional group . The presence of the 1,2,4-oxadiazole ring, which is a heterocyclic compound, could potentially give this compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine to form the urea derivative. The 1,2,4-oxadiazole ring could potentially be formed through cyclization of a suitable precursor .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea functional group and the 1,2,4-oxadiazole ring. The chlorophenyl and methylphenyl groups would provide additional structural complexity .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis. The presence of the 1,2,4-oxadiazole ring could also enable other types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many urea derivatives are used in medicine due to their biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further developed as a therapeutic agent .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12-6-3-4-9-15(12)17-21-16(25-22-17)11-23(2)18(24)20-14-8-5-7-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZORPAAWJTKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN(C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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